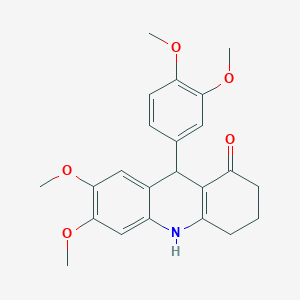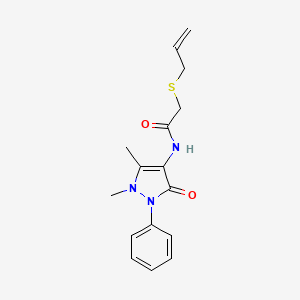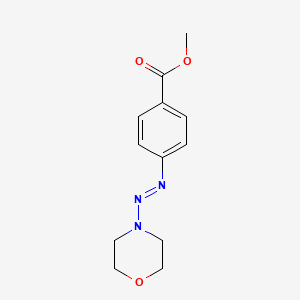![molecular formula C26H26N4O5 B12489916 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure features a piperazine ring, a benzyl group, and a nitrobenzamide moiety, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine derivative.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide group can be synthesized by reacting 2-nitrobenzoic acid with an amine derivative under dehydrating conditions.
Final Coupling Reaction: The final step involves coupling the piperazine derivative with the nitrobenzamide moiety using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Benzyl chloride, alkyl halides
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives
Reduction: Amino derivatives of the compound
Substitution: Various substituted piperazine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors, enzymes, or ion channels, leading to various pharmacological effects. The nitrobenzamide moiety may also play a role in the compound’s activity by participating in redox reactions or forming hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-AMINOBENZAMIDO)BENZOATE: Similar structure but with an amino group instead of a nitro group.
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-HYDROXYBENZAMIDO)BENZOATE: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(2-NITROBENZAMIDO)BENZOATE is unique due to the presence of the nitrobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The nitro group can participate in redox reactions, potentially leading to different pharmacological effects.
Propiedades
Fórmula molecular |
C26H26N4O5 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26N4O5/c1-35-26(32)20-11-12-24(29-15-13-28(14-16-29)18-19-7-3-2-4-8-19)22(17-20)27-25(31)21-9-5-6-10-23(21)30(33)34/h2-12,17H,13-16,18H2,1H3,(H,27,31) |
Clave InChI |
PMSKKIJPMHULCI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12489836.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12489849.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine](/img/structure/B12489856.png)
![3-({[1,1'-Biphenyl]-4-ylmethyl}amino)adamantan-1-ol](/img/structure/B12489857.png)
![2-[4-(3-hydroxy-4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12489858.png)

![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B12489869.png)

![N-(4-{[4-(4-methylcyclohexyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12489884.png)
![2-(morpholin-4-yl)-5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B12489899.png)

![Ethyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489913.png)
![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
